molecular formula C18H15ClN2O2 B8445720 2,3-Bis(p-methoxyphenyl)-5-chloropyrazine

2,3-Bis(p-methoxyphenyl)-5-chloropyrazine

Cat. No. B8445720
M. Wt: 326.8 g/mol
InChI Key: VISDDJPOXWTMHT-UHFFFAOYSA-N
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Patent
US04788197

Procedure details

To 20 ml of phosphorus oxychloride was added with stirring 3.918 g of 2,3-bis(p-methoxyphenyl)pyrazine oxide. The mixture was heated under reflux for 30 minutes. After allowed to cool, the reaction mixture was poured into ice water and then made basic with potassium carbonate to precipitate the product, which was collected by filtration. There was obtained 2.823 g of 2,3-bis(p-methoxyphenyl)-5-chloropyrazine. A mixture of 653 mg of said compound, 414 mg of anhydrous potassium carbonate and 116 mg of tetrakis(triphenylphosphine)palladium was suspended in an atmosphere of argon in 10 ml of dry N,N-dimethylformamide. To the suspension was added 2 ml of a hexane solution of triethylborane (15%). The resulting mixture was heated under reflux for 2 hours, followed by removal of the solvent by distillation under reduced pressure. Water was added to the residue, and the resulting mixture was extracted three times with methylene chloride. The organic layer from the extraction was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent by distillation under reduced pressure afforded 850 mg of an extraction residue. The residue was subjected to column chromatography on silica gel. There was obtained 555 mg of 2,3-bis(p-methoxyphenyl)-5-ethylpyrazine from the eluates with a 1:1 hexane:methylene chloride mixture. M.P. 76.5°-78° C. (colorless needles, recrystallized from ethanol). Physical properties of the product support a chemical structure of the below formula (XII).
Name
2,3-bis(p-methoxyphenyl)pyrazine oxide
Quantity
3.918 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([C:15]3[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=3)=[N:13][CH:12]=[CH:11][N+:10]=2[O-])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].P(Cl)(Cl)([Cl:32])=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([C:15]3[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=3)=[N:13][C:12]([Cl:32])=[CH:11][N:10]=2)=[CH:5][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
2,3-bis(p-methoxyphenyl)pyrazine oxide
Quantity
3.918 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=[N+](C=CN=C1C1=CC=C(C=C1)OC)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to precipitate the product, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC=C(N=C1C1=CC=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.823 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.